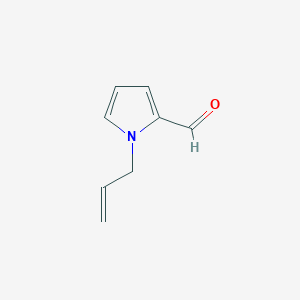

1-Allyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZWYEBTQGJWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449090 | |

| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101001-68-7 | |

| Record name | 1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-Allyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document details two primary synthetic strategies: the N-allylation of pyrrole-2-carbaldehyde and the Vilsmeier-Haack formylation of N-allylpyrrole. Included are detailed experimental protocols, tabulated quantitative data, and reaction pathway diagrams to facilitate understanding and replication. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and characterization of this compound.

Introduction

This compound is a versatile organic compound featuring a pyrrole ring substituted with an allyl group at the nitrogen atom and a formyl group at the C2 position. The presence of both the reactive aldehyde and the versatile allyl group makes it a valuable intermediate for the synthesis of more complex molecules. The pyrrole scaffold itself is a prominent feature in numerous biologically active compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This guide will explore the two principal methods for its synthesis, providing detailed experimental procedures and characterization data.

Synthetic Pathways

The synthesis of this compound can be approached via two main retrosynthetic pathways, as illustrated below.

An In-Depth Technical Guide to 1-Allyl-1H-pyrrole-2-carbaldehyde

CAS Number: 101001-68-7

This technical guide provides a comprehensive overview of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

This compound is a substituted pyrrole derivative characterized by an allyl group at the 1-position and a formyl group at the 2-position of the pyrrole ring.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

| Property | Value | Reference |

| CAS Number | 101001-68-7 | [2] |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of pyrrole followed by formylation. A common and effective method for the formylation step is the Vilsmeier-Haack reaction.[1][3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allylpyrrole

This protocol describes the synthesis of this compound from 1-allylpyrrole using the Vilsmeier-Haack reaction.

Materials:

-

1-Allylpyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Formation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroinium salt).[3]

-

Formylation Reaction: Dissolve 1-allylpyrrole in anhydrous dichloromethane (CH₂Cl₂). Add the 1-allylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic extracts and wash with saturated sodium chloride solution (brine). Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Logical Workflow for Vilsmeier-Haack Synthesis:

Spectroscopic Data

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (vinyl and methylene), the pyrrole ring protons, and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing nature of the formyl group.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display signals corresponding to the carbons of the allyl group, the pyrrole ring, and the carbonyl carbon of the aldehyde group.

Expected IR Spectral Data: The infrared spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1660-1700 cm⁻¹.

Expected Mass Spectrometry Data: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol ).

Potential Biological Activities and Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9][10] Derivatives of pyrrole have demonstrated antibacterial, antifungal, and anticancer properties.[8][9][10][11][12][13][14][15]

While specific biological data for this compound is limited in the public domain, its structural features suggest potential for further investigation as a lead compound in drug discovery. The presence of the reactive aldehyde and the allyl group allows for diverse chemical modifications to generate libraries of derivatives for biological screening.[1][16]

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrrole derivatives. Some have been shown to act as inhibitors of tubulin polymerization and to interfere with critical signaling pathways in cancer, such as the Hedgehog signaling pathway.[12] Other pyrrole derivatives have been investigated as inhibitors of protein kinases like EGFR and VEGFR.[13] The general mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.[17]

Potential Signaling Pathway Involvement in Cancer:

Antimicrobial Potential

Pyrrole derivatives have also been explored for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][15][18] The mechanism of action can vary, with some compounds targeting bacterial DNA gyrase.[18]

Experimental Protocol for Antimicrobial Activity Screening (General):

-

Bacterial Strains: Obtain and culture relevant bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative).

-

Preparation of Test Compound: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO).

-

Disk Diffusion Assay: Impregnate sterile paper discs with known concentrations of the test compounds. Place the discs on agar plates previously inoculated with the bacterial strains. Incubate the plates under appropriate conditions. Measure the diameter of the zone of inhibition around each disc.[18]

-

Determination of Minimum Inhibitory Concentration (MIC): Perform serial dilutions of the test compounds in a liquid growth medium in microtiter plates. Inoculate each well with a standardized bacterial suspension. Incubate the plates and determine the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

This compound is a valuable synthetic intermediate with promising potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the generation of diverse chemical libraries. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its potential in drug discovery and development.

References

- 1. smolecule.com [smolecule.com]

- 2. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

- 18. acgpubs.org [acgpubs.org]

Technical Guide: Physical Properties of 1-Allyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an allyl group at the 1-position and a carbaldehyde group at the 2-position of the pyrrole ring, provides reactive sites for further chemical modifications. This guide provides a summary of the available physical and chemical properties of this compound.

Core Physical and Chemical Properties

A comprehensive search of available scientific literature and chemical databases has yielded limited experimentally determined physical property data for this compound. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | PubChem[1], ChemScene[2] |

| Molecular Weight | 135.16 g/mol | PubChem[1], ChemScene[2] |

| Density | 0.967 g/cm³ | Alfa Chemistry[3] |

| Physical State | Liquid | Chem-Impex |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the currently available scientific literature. Standard laboratory procedures for determining properties such as boiling point, melting point, density, and solubility would be applicable.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows. Consequently, no diagrams can be generated at this time. Research into the biological activity of this compound may elucidate such pathways in the future.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Allyl-1H-pyrrole-2-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its physicochemical characteristics and outlines plausible experimental protocols for its preparation.

Molecular Structure and Properties

This compound is an organic compound featuring a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. An allyl group is attached to the nitrogen atom, and a carbaldehyde (formyl) group is substituted at the second carbon of the pyrrole ring. The presence of the allyl group enhances its reactivity and potential for further functionalization compared to its parent compound, pyrrole-2-carbaldehyde.[1][2]

The key physicochemical and computed properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1][3][4] |

| Molecular Weight | 135.16 g/mol | [2][3][4] |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-pyrrole-2-carbaldehyde | [2][3] |

| CAS Number | 101001-68-7 | [1][4] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (NMR) | [1][4] |

| SMILES | C=CCN1C=CC=C1C=O | [2] |

| InChI Key | PNZWYEBTQGJWJX-UHFFFAOYSA-N | [2] |

| LogP (Computed) | 1.4866 | [4] |

| Topological Polar Surface Area (TPSA) | 22 Ų | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 3 | [4] |

| Storage Conditions | 0-8°C | [1] |

Experimental Data (Reference Compound)

As of the date of this document, detailed experimental spectral data for this compound is not publicly available. For reference and comparative purposes, the spectral data for the parent compound, 1H-Pyrrole-2-carbaldehyde , is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1H-Pyrrole-2-carbaldehyde

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Solvent |

| ¹H NMR | 11.41 | br s | - | Acetone-d₆ |

| 9.57 | s | - | Acetone-d₆ | |

| 7.24 | d | - | Acetone-d₆ | |

| 7.03 | m | - | Acetone-d₆ | |

| 6.31 | m | - | Acetone-d₆ | |

| ¹³C NMR | 179.4 | - | - | Not Specified |

| 133.0 | - | - | Not Specified | |

| 125.1 | - | - | Not Specified | |

| 122.4 | - | - | Not Specified | |

| 111.4 | - | - | Not Specified | |

| Data sourced from public databases for 1H-Pyrrole-2-carbaldehyde (CAS: 1003-29-8).[5][6][7] |

Mass Spectrometry (MS) Data for 1H-Pyrrole-2-carbaldehyde

| m/z | Relative Intensity |

| 95 | 100% |

| 94 | 80% |

| 67 | 40% |

| 66 | 35% |

| 39 | 30% |

| Data represents the major peaks from the electron ionization mass spectrum of 1H-Pyrrole-2-carbaldehyde (CAS: 1003-29-8).[8][9] |

Synthesis Protocols

Two primary synthetic routes are plausible for the preparation of this compound: the Vilsmeier-Haack formylation of 1-allylpyrrole and the N-alkylation of pyrrole-2-carbaldehyde. Detailed hypothetical protocols based on established chemical principles are provided below.

Protocol 1: Vilsmeier-Haack Formylation of 1-Allylpyrrole

This method involves the formylation of an electron-rich pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][11]

Materials:

-

1-Allylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0°C using an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Formylation Reaction: Dilute the Vilsmeier reagent with anhydrous DCM. Prepare a solution of 1-allylpyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred Vilsmeier reagent suspension at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: N-Alkylation of Pyrrole-2-carbaldehyde

This approach involves the direct alkylation of the nitrogen atom of pyrrole-2-carbaldehyde with an allyl halide in the presence of a base.[12][13]

Materials:

-

Pyrrole-2-carbaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Diethyl ether or Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add pyrrole-2-carbaldehyde (1.0 equivalent) and a suitable base such as powdered potassium carbonate (1.5 equivalents). Add anhydrous DMF or acetonitrile as the solvent.

-

Alkylation: Add allyl bromide (1.2 equivalents) to the suspension and heat the mixture to 50-60°C. Stir the reaction mixture for 4-6 hours, monitoring its progress by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Biological Activity

While specific biological activity data for this compound is not extensively documented in publicly available literature, the pyrrole scaffold is a prominent feature in many biologically active compounds.[14][15][16][17][18] Derivatives of pyrrole are known to exhibit a wide range of pharmacological activities.

| Biological Activity Class | Examples of Pyrrole Derivatives | Potential Therapeutic Area |

| Antimicrobial | Pyrrolomycins, Pentabromopseudilin | Antibacterial, Antifungal |

| Anticancer | Prodigiosins, Roseophilin | Oncology |

| Anti-inflammatory | Tolmetin, Elaprofen | Inflammation, Pain |

| Antiviral | --- | Virology |

| Neuroprotective | --- | Neurodegenerative Diseases |

| This table represents the general biological activities of the broader class of pyrrole derivatives and does not imply confirmed activity for this compound. |

The N-allyl group can influence the lipophilicity and metabolic stability of the molecule, potentially modulating its biological activity. Further research is required to elucidate the specific biological profile of this compound.

Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Experimental Workflow

This diagram outlines a general workflow for the synthesis and characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 101001-68-7 [smolecule.com]

- 3. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 8. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 14. brieflands.com [brieflands.com]

- 15. mdpi.com [mdpi.com]

- 16. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

Spectroscopic Profile of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectroscopic characterization of 1-Allyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To serve as a valuable reference, illustrative spectroscopic data for the closely related parent compound, pyrrole-2-carbaldehyde, is provided and clearly delineated. This guide is intended to equip researchers with the foundational knowledge and methodologies required to acquire and interpret spectroscopic data for this compound and its derivatives, which are of interest in organic synthesis, medicinal chemistry, and materials science.[1][2][3]

Introduction

This compound (C₈H₉NO, Molar Mass: 135.16 g/mol ) is a substituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules.[3][4][5] The presence of the reactive allyl and aldehyde functionalities makes it a versatile precursor for various chemical transformations.[1][3] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

This guide outlines the standard experimental procedures for obtaining crucial spectroscopic data and provides a framework for its interpretation.

General Spectroscopic Analysis Workflow

The structural elucidation of a novel or synthesized compound like this compound follows a systematic workflow. This typically involves purification of the sample followed by a suite of spectroscopic analyses to determine its molecular structure and purity.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

3.1.1 Sample Preparation

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

3.1.2 Data Acquisition (¹H and ¹³C NMR)

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.

3.2.2 Data Acquisition

-

Record a background spectrum of the empty ATR setup.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

A general protocol for FT-IR spectroscopy involves using an instrument like a Nicolet 6700 Fourier transform infrared spectrometer, with a deuterated triglycine sulfate (DTGS) detector and a Ge/KBr beam splitter, purged with dry air to remove atmospheric water and carbon dioxide interference.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

3.3.1 Sample Preparation and Introduction

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

3.3.2 Data Acquisition

-

Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

Spectroscopic Data (Illustrative Example: Pyrrole-2-carbaldehyde)

Disclaimer: The following data is for the parent compound, pyrrole-2-carbaldehyde, and is provided for illustrative purposes only. The actual spectroscopic data for this compound will differ due to the presence of the allyl group.

¹H NMR Data of Pyrrole-2-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.50 | s | - | CHO |

| 7.19 | m | - | H-5 |

| 7.01 | m | - | H-3 |

| 6.34 | m | - | H-4 |

| ~10.8 | br s | - | NH |

Solvent: CDCl₃

¹³C NMR Data of Pyrrole-2-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 179.0 | CHO |

| 132.5 | C-2 |

| 125.0 | C-5 |

| 122.0 | C-3 |

| 110.0 | C-4 |

Solvent: CDCl₃

IR Data of Pyrrole-2-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3270 | strong, broad | N-H stretch |

| ~1660 | strong | C=O stretch (aldehyde) |

| ~1540, 1470 | medium | C=C stretch (pyrrole ring) |

| ~1390 | medium | C-H bend |

| ~750 | strong | C-H out-of-plane bend |

Mass Spectrometry Data of Pyrrole-2-carbaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 95 | 100 | [M]⁺ (Molecular Ion) |

| 94 | 80 | [M-H]⁺ |

| 67 | 50 | [M-CO]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

Predicted Spectroscopic Features for this compound

Based on the structure of this compound, the following spectral features, in addition to those of the pyrrole-2-carbaldehyde core, are anticipated:

-

¹H NMR:

-

Signals for the allyl group protons:

-

A multiplet around 5.8-6.0 ppm for the internal vinyl proton (-CH=).

-

Two multiplets around 5.0-5.2 ppm for the terminal vinyl protons (=CH₂).

-

A doublet or doublet of triplets around 4.8-5.0 ppm for the methylene protons attached to the nitrogen (-N-CH₂-).

-

-

The absence of the N-H proton signal seen in pyrrole-2-carbaldehyde.

-

-

¹³C NMR:

-

Signals for the allyl group carbons:

-

A peak around 132-134 ppm for the internal vinyl carbon (-CH=).

-

A peak around 117-119 ppm for the terminal vinyl carbon (=CH₂).

-

A peak around 50-52 ppm for the methylene carbon attached to the nitrogen (-N-CH₂-).

-

-

-

IR Spectroscopy:

-

C-H stretching vibrations for the allyl group's sp² and sp³ carbons around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

A C=C stretching vibration for the allyl group around 1645 cm⁻¹.

-

The absence of the N-H stretching band.

-

-

Mass Spectrometry:

-

A molecular ion peak [M]⁺ at m/z = 135.

-

Characteristic fragmentation patterns including the loss of the allyl group.

-

Conclusion

References

An In-depth Technical Guide to 1-Allyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-1H-pyrrole-2-carbaldehyde, with the IUPAC name 1-prop-2-enylpyrrole-2-carbaldehyde , is a substituted pyrrole derivative that holds potential as a versatile building block in organic synthesis and medicinal chemistry.[1][2] The pyrrole ring is a fundamental scaffold in numerous biologically active compounds, and the presence of both an allyl and a carbaldehyde group on this core structure provides reactive handles for a variety of chemical transformations.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its core structure consists of a five-membered aromatic pyrrole ring, N-substituted with an allyl group, and possessing a carbaldehyde substituent at the 2-position.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-prop-2-enylpyrrole-2-carbaldehyde | [5] |

| CAS Number | 101001-68-7 | [5] |

| Molecular Formula | C₈H₉NO | [5] |

| Molecular Weight | 135.16 g/mol | [5] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis

The synthesis of this compound can be achieved through a two-step process. This involves the N-alkylation of pyrrole with an allyl halide, followed by formylation of the resulting 1-allyl-1H-pyrrole. A common and effective method for the formylation of pyrroles is the Vilsmeier-Haack reaction.[6]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Allyl-1H-pyrrole

-

To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0°C and add allyl bromide dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-allyl-1H-pyrrole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous dimethylformamide (DMF) and cool it in an ice bath.[6]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature between 10-20°C.[6]

-

After the addition is complete, stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.[6]

-

Add a solution of 1-allyl-1H-pyrrole in an anhydrous solvent (e.g., ethylene dichloride) dropwise to the Vilsmeier reagent at a low temperature (e.g., 5°C).[6]

-

After the addition, remove the ice bath and heat the reaction mixture to reflux for 15 minutes.[6]

-

Cool the mixture and then carefully add a solution of sodium acetate trihydrate in water.[6]

-

Reflux the mixture again for 15 minutes with vigorous stirring.[6]

-

After cooling, perform a workup procedure involving extraction with an organic solvent, washing of the organic phase with a saturated sodium carbonate solution, drying, and solvent removal.[6]

-

The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

| Spectroscopic Data for Pyrrole-2-carbaldehyde (Parent Compound) | |

| ¹H NMR (in Acetone) | δ 9.57 (s, 1H, CHO), 7.24 (d, 1H, H-5), 7.03 (m, 1H, H-3), 6.31 (m, 1H, H-4), 11.41 (br s, 1H, NH) |

| ¹³C NMR | Expected signals for the aldehyde carbon (~180 ppm), and pyrrole ring carbons (~110-140 ppm). |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band is expected around 1650-1680 cm⁻¹. |

| Mass Spectrometry (EI) | The mass spectrum of the parent compound shows a molecular ion peak at m/z 95.[7] |

For this compound, additional signals corresponding to the allyl group would be expected in the ¹H and ¹³C NMR spectra. In the ¹H NMR, this would include signals for the vinyl protons and the methylene protons attached to the nitrogen. In the mass spectrum, the molecular ion peak would be expected at m/z 135.

Applications in Drug Discovery and Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] Derivatives of pyrrole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

While specific biological studies on this compound are limited in the public domain, its structural features make it an attractive starting material for the synthesis of novel bioactive molecules.[2] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular architectures. The allyl group can also be further functionalized, for example, through olefin metathesis or addition reactions.

The potential utility of this compound in drug discovery is illustrated by the general workflow for scaffold-based drug design, where a core structure like this compound can be systematically modified to optimize its biological activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the presence of two versatile functional groups make it an ideal starting point for the creation of diverse molecular libraries for biological screening. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 101001-68-7 [smolecule.com]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

The Genesis and Advancement of N-Allyl Pyrrole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl pyrrole aldehydes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these molecules. It details key experimental protocols for their synthesis, presents quantitative data for comparative analysis, and elucidates their known biological activities and potential mechanisms of action, with a focus on their emerging role in oncology.

Discovery and Historical Context

The formal discovery of N-allyl pyrrole aldehydes is not pinpointed to a single seminal publication but rather represents a confluence of established synthetic methodologies applied to pyrrole chemistry. The historical development can be understood through the progression of two key chemical transformations: the synthesis of the pyrrole core and the subsequent N-alkylation.

The Paal-Knorr synthesis , first reported in 1884 by Carl Paal and Ludwig Knorr, provided a robust method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3] This foundational reaction laid the groundwork for accessing a wide variety of N-substituted pyrroles, including N-allyl derivatives, by utilizing allylamine as the primary amine.

Parallel to the development of pyrrole ring synthesis, methods for the N-alkylation of existing pyrrole scaffolds were being refined. The direct N-alkylation of pyrrole-2-carboxaldehyde with an allyl halide, such as allyl bromide, in the presence of a base, emerged as a straightforward and efficient route to N-allyl pyrrole aldehydes.[4] While early specific examples of this reaction are not prominently documented in historical literature, the principles of N-alkylation of nitrogen-containing heterocycles were well-established by the mid-20th century.

The Vilsmeier-Haack reaction is another critical historical method for the formylation of pyrroles, which could then be subjected to N-alkylation to yield the target compounds.[5]

Synthetic Methodologies

The synthesis of N-allyl pyrrole aldehydes can be broadly categorized into two primary strategies: construction of the N-allyl pyrrole ring system de novo or post-synthesis modification of a pre-formed pyrrole aldehyde.

De Novo Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a versatile method for preparing N-substituted pyrroles. For N-allyl pyrrole aldehydes, this typically involves the condensation of a 1,4-dicarbonyl compound with allylamine.

Post-Synthesis Modification: N-Alkylation of Pyrrole-2-Carboxaldehyde

A more direct and commonly employed method is the N-alkylation of commercially available or readily synthesized pyrrole-2-carboxaldehyde. This reaction typically proceeds via a nucleophilic substitution mechanism.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of N-allyl pyrrole aldehydes and related compounds.

Table 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Reaction

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 2,5-Hexanedione | Allylamine | Acetic Acid | 2 | 75 | Adapted from[2] |

| 2,5-Hexanedione | Aniline | Water | 1 | 92 | [6] |

| 2,5-Dimethoxytetrahydrofuran | Allylamine | Iron(III) Chloride/Water | 0.5 | High | Adapted from[7] |

Table 2: N-Alkylation of Pyrrole Derivatives

| Pyrrole Substrate | Alkylating Agent | Base/Solvent | Time (h) | Yield (%) | Reference |

| Pyrrole | Propargyl Bromide | K₂CO₃/DMF | 14 | 87 | [4] |

| Pyrrole-2-carboxamide | Allyl Bromide | NaH/DMF | 2 | 85 | Adapted from[8] |

| Diketopyrrolopyrrole | Benzyl Alcohol | DIAD/PPh₃/THF | 24 | 90 | [9] |

Table 3: Cytotoxicity of Selected Pyrrole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Alkynylated Pyrrole Derivative 5g | KM12 (Colon Cancer) | <10 | [10] |

| Alkynylated Pyrrole Derivative 12l | A549 (Lung Cancer) | 3.49 | [10] |

| 2,3,4-Trisubstituted Pyrrole 9 | Tmolt4 (Leukemia) | Potent | [11] |

| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | 44.63 | [6] |

| Dihydropyrrole-2-carboxylate 4d | MCF7 (Breast Cancer) | 19.8 | [12] |

Experimental Protocols

General Procedure for Paal-Knorr Synthesis of 1-Allyl-2,5-dimethylpyrrole

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1.0 eq.).

-

Add allylamine (1.1 eq.) and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-allyl-2,5-dimethylpyrrole.

General Procedure for N-Alkylation of Pyrrole-2-carboxaldehyde with Allyl Bromide

-

To a stirred suspension of a base (e.g., potassium carbonate, 2.0 eq.) in a polar aprotic solvent (e.g., DMF) in a round-bottom flask, add pyrrole-2-carboxaldehyde (1.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes.

-

Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to yield N-allyl-2-formylpyrrole.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of N-allyl pyrrole aldehydes is still emerging, the broader classes of allyl-containing compounds and pyrrole derivatives have demonstrated significant therapeutic potential, particularly in oncology.[10][13]

Anticancer Activity: Many natural and synthetic allyl derivatives exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle.[10][13] Similarly, various pyrrole-based compounds have shown potent cytotoxic effects against a range of cancer cell lines, including lung, colon, breast, and renal cancers.[10][14][15] The conjugation of an allyl group to a pyrrole aldehyde scaffold is a promising strategy for developing novel anticancer agents.

Mechanism of Action and Signaling Pathways: The cytotoxic effects of related compounds often involve the modulation of key cellular signaling pathways. Aldehydes, particularly α,β-unsaturated aldehydes, are known to be reactive species that can induce oxidative stress and modulate redox-sensitive signaling pathways.

A plausible mechanism of action for N-allyl pyrrole aldehydes involves the induction of apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the modulation of the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[13][16][17][18] The allyl group may enhance cellular uptake and reactivity, while the pyrrole aldehyde core could interact with biological nucleophiles, leading to cellular dysfunction and apoptosis in cancer cells.

Conclusion

N-allyl pyrrole aldehydes, while not having a single defined moment of discovery, have emerged from the rich history of pyrrole chemistry. Their synthesis is readily achievable through well-established methods such as the Paal-Knorr synthesis and N-alkylation of pyrrole-2-carboxaldehyde. The growing body of evidence for the potent biological activities of both allyl-containing compounds and pyrrole derivatives positions N-allyl pyrrole aldehydes as a promising class of molecules for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. Future research should focus on elucidating the specific mechanisms of action and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel pyrrolo[2,1-a]isoquinoline aryl ketones attenuate carbon nanotube-induced acute lung injury through NF-κB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Allyl Group in Pyrrole-2-Carbaldehyde: A Technical Guide to Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of an allyl group onto the pyrrole-2-carbaldehyde scaffold imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the role of the allyl group, detailing its influence on the synthesis, reactivity, and biological activity of these derivatives. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on biological efficacy, and visualizations of relevant biological pathways to facilitate further research and development in this promising area.

Introduction

Pyrrole-2-carbaldehyde is a fundamental heterocyclic building block found in numerous natural products and pharmacologically active compounds.[1] The introduction of an allyl group, typically at the N-1 position, significantly enhances the molecule's reactivity and provides a versatile handle for a variety of chemical transformations.[2] This modification opens avenues for the synthesis of complex molecular architectures with potential therapeutic applications, particularly in the realm of oncology. The allyl moiety can influence the electronic properties of the pyrrole ring and participate in unique reactions, such as the Claisen rearrangement, offering a pathway to novel structures that are not readily accessible through other synthetic routes. This guide will explore the multifaceted role of the allyl group in pyrrole-2-carbaldehyde chemistry.

Synthesis of 1-Allyl-1H-pyrrole-2-carbaldehyde

The synthesis of this compound can be approached in two primary ways: N-allylation of pre-formed pyrrole-2-carbaldehyde or a de novo synthesis that incorporates the allyl group from the outset.

N-Allylation of Pyrrole-2-carbaldehyde

A common and straightforward method involves the N-alkylation of pyrrole-2-carbaldehyde with an allyl halide.

Experimental Protocol:

-

Materials: Pyrrole-2-carbaldehyde, allyl bromide, sodium hydride (NaH) or potassium carbonate (K2CO3), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

-

Procedure:

-

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, is added sodium hydride (1.2 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the deprotonation of the pyrrole nitrogen occurs.

-

Allyl bromide (1.1 eq) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

De Novo Synthesis of Pyrrole-2-carbaldehydes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrrole.[3] An N-allylpyrrole can be synthesized first, followed by formylation.

Experimental Protocol (Vilsmeier-Haack Formylation):

-

Materials: N-allylpyrrole, phosphorus oxychloride (POCl3), and dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, DMF (3.0 eq) is cooled to 0 °C.

-

Phosphorus oxychloride (1.1 eq) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

A solution of N-allylpyrrole (1.0 eq) in a suitable solvent like dichloromethane (DCM) is then added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours and then heated to reflux for 1-2 hours.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with DCM, and the combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification by column chromatography yields this compound.[4]

-

Reactivity of the Allyl Group

The allyl group in this compound is not merely a passive substituent. Its double bond can undergo a variety of addition reactions, and it is a key participant in sigmatropic rearrangements.

Claisen Rearrangement

The thio-Claisen rearrangement of 2-allylthiopyrroles has been demonstrated to proceed, yielding 3-allyl-2-thiolpyrroles.[5] A similar[6][6]-sigmatropic rearrangement can be envisioned for allyl pyrrole ethers. This reaction is a powerful tool for carbon-carbon bond formation at the C3 position of the pyrrole ring.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~9.5 (s, 1H, CHO), 7.0-7.2 (m, 2H, pyrrole-H), 6.2-6.4 (m, 1H, pyrrole-H), 5.8-6.0 (m, 1H, -CH=CH₂), 5.1-5.3 (m, 2H, -CH=CH₂), 4.6-4.8 (d, 2H, N-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~180 (CHO), 132-134 (pyrrole-C and -CH=CH₂), 120-125 (pyrrole-C), 117-119 (-CH=CH₂), 110-112 (pyrrole-C), 50-52 (N-CH₂-) |

| IR (KBr, cm⁻¹) | ~1660 (C=O stretching, aldehyde), ~1640 (C=C stretching, allyl), ~3100 (C-H stretching, aromatic) |

| Mass Spectrometry (EI-MS) m/z | 135 [M]⁺, 94 [M - C₃H₅]⁺ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. The data presented here are approximate values based on typical spectra of similar compounds.[1][7][8][9][10][11][12][13][14][15][16]

Role in Drug Development and Biological Activity

Pyrrole-2-carbaldehyde derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an allyl group can modulate these activities and introduce new pharmacological profiles.

Anticancer Activity

Several studies have highlighted the potential of pyrrole derivatives as anticancer agents.[17] A key mechanism of action for many of these compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[18][19] The allyl group can influence the binding affinity and selectivity of these compounds for their target enzymes.

Table of Anticancer Activity of Representative Pyrrole Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target | Reference |

| Pyrrole Derivative A | A549 (Lung) | 3.49 | - | [20] |

| Pyrrole Derivative B | U251 (Glioblastoma) | 2.29 | - | [20] |

| Thiophene-Chalcone Urea 5c | A549 (Lung) | - | EGFR (IC₅₀ = 1 nM) | [19] |

| Indole-2-carboxamide 15 | - | - | EGFR | [21] |

| TZD Derivative PZ-11 | MCF-7 (Breast) | 17.35 | - | [22][23] |

Note: This table includes data for various pyrrole derivatives to illustrate the general anticancer potential of this scaffold. Specific data for a series of allyl-pyrrole-2-carbaldehyde derivatives is an active area of research.[5][6][24]

VEGFR Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[25] In cancer, this pathway is often upregulated, promoting tumor growth and metastasis. Small molecule inhibitors targeting VEGFRs are a major class of anticancer drugs.[26][27] Allyl-substituted pyrrole-2-carbaldehydes represent a promising scaffold for the development of novel VEGFR inhibitors.[28][]

// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Allyl-Pyrrole-2-carbaldehyde\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg [label="Activates"]; VEGFR -> PI3K [label="Activates"]; PLCg -> RAF; PI3K -> AKT; RAF -> MEK; AKT -> Proliferation; MEK -> ERK; ERK -> Proliferation; Inhibitor -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot Caption: Simplified VEGFR signaling pathway and the point of inhibition by small molecules.

Experimental and Drug Discovery Workflow

The development of novel drugs based on the allyl-pyrrole-2-carbaldehyde scaffold follows a structured workflow from initial synthesis to biological evaluation.

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> Target_ID; Target_ID -> Mechanism; Mechanism -> SAR; SAR -> Synthesis [style=dashed, constraint=false]; SAR -> ADMET; } .dot Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

The allyl group plays a pivotal role in the chemistry of pyrrole-2-carbaldehyde, enhancing its synthetic versatility and providing a gateway to novel molecular structures with significant therapeutic potential. The ability to fine-tune the biological activity of these compounds through modification of the allyl group and other substituents makes this scaffold a highly attractive starting point for drug discovery programs, particularly in the development of new anticancer agents targeting key signaling pathways. This technical guide provides a solid foundation for researchers to explore and exploit the unique properties of allyl-pyrrole-2-carbaldehyde derivatives in their scientific endeavors.

References

- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 15. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 26. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiangiogenic agents: an update on small molecule VEGFR inhibitors [unige.iris.cineca.it]

- 28. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 1-Allyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde group appended to an N-allylated pyrrole ring, makes it a valuable scaffold for the synthesis of diverse bioactive molecules and functional polymers. This technical guide provides an in-depth overview of the theoretical studies on this compound, focusing on its synthesis, spectroscopic properties, and computational analysis. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further research and application of this compound.

Introduction

Pyrrole-2-carbaldehyde and its derivatives are a class of organic compounds that have garnered considerable attention due to their presence in natural products and their wide-ranging biological activities. The introduction of an allyl group at the N1 position of the pyrrole ring, as in this compound, enhances the molecule's synthetic utility, allowing for further functionalization through reactions involving the allyl double bond. This modification, coupled with the reactivity of the aldehyde group, opens avenues for the development of novel therapeutic agents and advanced materials.

This guide summarizes the current, albeit limited, theoretical and experimental knowledge of this compound. While dedicated in-depth theoretical studies on this specific molecule are scarce in publicly available literature, this document compiles relevant information from studies on closely related analogues and the parent pyrrole-2-carbaldehyde to provide a comprehensive theoretical framework.

Synthesis and Spectroscopic Characterization

Synthetic Approach: The Vilsmeier-Haack Reaction

The most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles, is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][3] The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the pyrrole ring, leading to the formation of the corresponding aldehyde after hydrolysis.

For the synthesis of this compound, the starting material would be 1-allyl-1H-pyrrole. The formylation is expected to occur predominantly at the C2 position of the pyrrole ring due to the directing effect of the nitrogen atom.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole

The following is a generalized procedure based on the Vilsmeier-Haack reaction of pyrroles. Specific reaction conditions for 1-allyl-1H-pyrrole may require optimization.

-

Materials: 1-Allyl-1H-pyrrole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) or Oxalyl chloride, Dichloromethane (DCM) or other suitable anhydrous solvent, Sodium acetate or other base for workup, Diethyl ether or other extraction solvent, Anhydrous magnesium sulfate or sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.

-

Cool the flask in an ice-water bath.

-

Slowly add an equimolar amount of POCl₃ or oxalyl chloride to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0°C for a specified time (e.g., 30 minutes).

-

Dissolve 1-allyl-1H-pyrrole in an anhydrous solvent (e.g., DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated for a period to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it onto crushed ice and then neutralized with a base (e.g., a saturated solution of sodium acetate).

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or DCM).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

-

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Table 1: Predicted and Comparative Spectroscopic Data

| Spectroscopic Technique | Pyrrole-2-carbaldehyde (Experimental) | This compound (Predicted/Comparative) | Key Features |

| ¹H NMR (in CDCl₃) | ~9.5 (s, 1H, CHO), ~7.2 (m, 1H, H5), ~7.0 (m, 1H, H3), ~6.3 (m, 1H, H4), ~10.8 (br s, 1H, NH)[7] | ~9.6 (s, 1H, CHO), ~7.1 (m, 1H, H5), ~6.9 (m, 1H, H3), ~6.2 (m, 1H, H4), ~5.9 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~4.7 (d, 2H, N-CH₂-) | Absence of the NH proton signal. Appearance of signals corresponding to the allyl group. |

| ¹³C NMR | ~180 (CHO), ~132 (C2), ~125 (C5), ~122 (C3), ~110 (C4) | ~180 (CHO), ~133 (C2), ~132 (-CH=), ~126 (C5), ~123 (C3), ~118 (=CH₂), ~110 (C4), ~52 (N-CH₂-) | Additional signals for the allyl group carbons. |

| FTIR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1660 (C=O stretch), ~1550, 1470 (C=C stretch)[8][9][10][11] | No N-H stretch, ~1665 (C=O stretch), ~1645 (C=C stretch, allyl), ~1550, 1470 (C=C stretch, pyrrole) | Absence of the broad N-H stretching band. Presence of a C=C stretching vibration from the allyl group. |

| UV-Vis (in EtOH) | λmax ~290 nm[12] | λmax ~295 nm | A slight bathochromic (red) shift is expected due to the electron-donating nature of the allyl group. |

Theoretical Studies: A Computational Perspective

Due to the limited number of dedicated theoretical studies on this compound, this section draws upon computational analyses of pyrrole-2-carbaldehyde and its derivatives to infer the electronic and structural properties of the target molecule.[13][14][15] Density Functional Theory (DFT) is a powerful tool for investigating molecular properties.

Molecular Geometry and Electronic Properties

The geometry of this compound is expected to be largely planar with respect to the pyrrole ring. The allyl group will introduce conformational flexibility. The aldehyde group can exist in syn and anti conformations relative to the C2-C3 bond of the pyrrole ring, with the syn conformer likely being more stable due to favorable electronic interactions.

Table 2: Computed Molecular Properties (Representative Values)

| Property | Predicted Value | Significance |

| Dipole Moment | ~3-4 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.0 eV | The Highest Occupied Molecular Orbital energy relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.5 eV | The energy gap is an indicator of chemical reactivity and the energy of the lowest electronic transition. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and the π-system of the pyrrole ring. Positive potential around the aldehyde proton. | The MEP map indicates regions susceptible to electrophilic and nucleophilic attack, guiding the understanding of its reactivity. |

Computational Workflow

Caption: A typical workflow for computational analysis.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be centered on the aldehyde group and the C2-C3 bond, indicating that the molecule can act as both an electron donor and acceptor in chemical reactions.

Potential Applications in Drug Development

The structural features of this compound make it an attractive starting point for the synthesis of various biologically active compounds. The pyrrole ring is a common motif in many pharmaceuticals, and the aldehyde and allyl functionalities provide handles for diversification.

Potential Signaling Pathway Interactions

Caption: Drug discovery workflow starting from the core molecule.

Conclusion

This compound is a promising, yet understudied, molecule with significant synthetic potential. This technical guide has provided a comprehensive overview of its synthesis, and spectroscopic and computational properties, drawing upon data from related compounds where specific information is lacking. The detailed protocols and theoretical insights presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, paving the way for future investigations and applications of this versatile compound. Further dedicated experimental and computational studies are warranted to fully elucidate the properties and potential of this compound.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 3. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 13. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Infrared spectra and photochemistry of matrix-isolated pyrrole-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 1-Allyl-1H-pyrrole-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

For researchers, medicinal chemists, and professionals in drug development, 1-Allyl-1H-pyrrole-2-carbaldehyde stands as a versatile and highly reactive building block in the landscape of organic synthesis. Its unique combination of a reactive aldehyde, an accessible allyl group, and an aromatic pyrrole core provides a powerful platform for the construction of complex molecular architectures, particularly those with potential applications in medicinal chemistry and materials science.

This application note details the synthesis of this compound and explores its utility in a variety of synthetic transformations, including condensation, olefination, and cross-coupling reactions. Detailed experimental protocols for key transformations are provided to facilitate its application in the laboratory.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step sequence: N-allylation of pyrrole followed by a Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Allyl-1H-pyrrole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of pyrrole (6.71 g, 100 mmol) in anhydrous DMF (50 mL) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add allyl bromide (13.3 g, 110 mmol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water (200 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1-allyl-1H-pyrrole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-pyrrole

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous DMF (21.9 g, 300 mmol) and cool to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 23.0 g, 150 mmol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the resulting Vilsmeier reagent for an additional 30 minutes at 0 °C.

-

Add a solution of 1-allyl-1H-pyrrole (10.7 g, 100 mmol) in anhydrous 1,2-dichloroethane (50 mL) dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours.

-

Cool the reaction mixture to 0 °C and slowly add a solution of sodium acetate (60 g) in water (200 mL).

-

Heat the mixture at reflux for 20 minutes, then cool to room temperature.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

| Product | Form | Yield | Boiling Point | Spectroscopic Data |